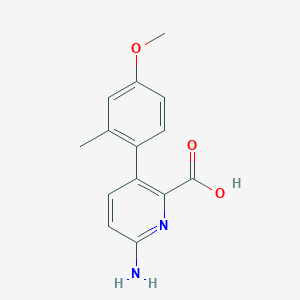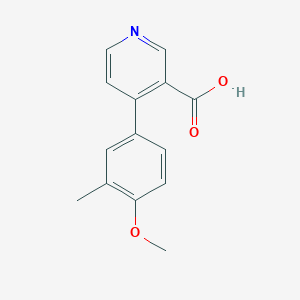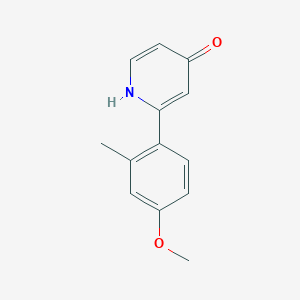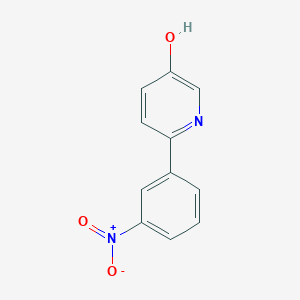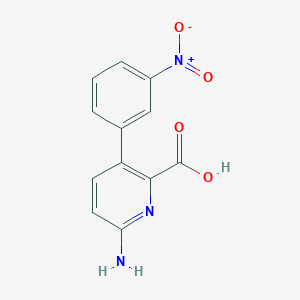
4-(3-Methylthiophenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylthiophenyl)nicotinic acid (or 3-MTPA) is an organic compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid, and is known to be a potent agonist of G-protein coupled receptors (GPCRs). 3-MTPA has been used in various biological and biochemical experiments, ranging from drug discovery to enzyme studies.
Aplicaciones Científicas De Investigación
3-MTPA has many applications in scientific research. It has been used as an agonist of 4-(3-Methylthiophenyl)nicotinic acid, 95% in drug discovery experiments, and as a tool to study the structure and function of enzymes. It has also been used to study the effects of certain drugs on the brain and nervous system, as well as to study biochemical pathways in plants. In addition, 3-MTPA has been used to study the effects of various hormones on cell growth and development.
Mecanismo De Acción
3-MTPA binds to 4-(3-Methylthiophenyl)nicotinic acid, 95%, which are proteins found on the surface of cells. When 3-MTPA binds to a GPCR, it triggers a signal transduction pathway, which involves the activation of several other proteins. These proteins in turn activate other proteins and molecules, which ultimately lead to changes in the cell’s behavior. For example, when 3-MTPA binds to certain 4-(3-Methylthiophenyl)nicotinic acid, 95%, it can cause the cell to produce certain hormones or to respond to certain drugs.
Biochemical and Physiological Effects
3-MTPA has been shown to have a variety of biochemical and physiological effects. It has been shown to activate certain 4-(3-Methylthiophenyl)nicotinic acid, 95%, which can lead to the production of hormones and other molecules. It has also been shown to stimulate the release of neurotransmitters, such as dopamine and serotonin, which can affect the nervous system. In addition, 3-MTPA has been shown to affect the growth and development of cells, as well as the metabolism of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-MTPA in lab experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is non-toxic and can be used in a wide range of experiments. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to separate 3-MTPA from its isomer, 3-methylthiophenylacetic acid, and it can be difficult to accurately measure its concentration in solution.
Direcciones Futuras
There are many potential future directions for the use of 3-MTPA in scientific research. For example, it could be used to study the effects of certain drugs on the brain and nervous system, or to study the effects of various hormones on cell growth and development. It could also be used to study the structure and function of enzymes, or to study the effects of certain drugs on biochemical pathways in plants. Additionally, 3-MTPA could be used to study the effects of certain hormones on the immune system, or to study the effects of certain drugs on the metabolism of other drugs.
Métodos De Síntesis
3-MTPA can be synthesized in a few different ways. The most common method is by reacting 3-methylthiophenol with acetic anhydride and sodium acetate. This reaction produces a mixture of 3-MTPA and its isomer, 3-methylthiophenylacetic acid, which can be separated by column chromatography. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the reaction of 3-methylthiophenol with acetic acid in the presence of a catalyst.
Propiedades
IUPAC Name |
4-(3-methylsulfanylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-10-4-2-3-9(7-10)11-5-6-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISYVIGXEXHKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

